(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
The compound (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 4-ethylphenyl group and an (E)-configured enamine linkage to a 4-bromo-2-fluorophenyl moiety. This molecule belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial and anticancer properties. Its synthesis likely involves condensation reactions between substituted thiazole precursors and acrylonitrile intermediates, as seen in analogous compounds .
Properties
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3S/c1-2-13-3-5-14(6-4-13)19-12-26-20(25-19)15(10-23)11-24-18-8-7-16(21)9-17(18)22/h3-9,11-12,24H,2H2,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNQPQUBEKTFNY-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a member of the thiazole class, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Structural Overview
The compound features a complex structure characterized by:
- A thiazole ring
- A bromo and fluoro substituent on the phenyl group
- An amino group contributing to its reactivity
This unique arrangement allows for interactions with various biological targets, enhancing its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced inflammation and pain relief.
- Receptor Modulation : It may function as a ligand for certain receptors, influencing downstream signaling pathways critical in various physiological processes.
- Antimicrobial Activity : The presence of halogen substituents (bromo and fluoro) enhances the compound's binding affinity to bacterial enzymes, improving its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
Biological Activity Data
1. Anticancer Properties
In a study examining the anticancer potential of thiazole derivatives, it was found that compounds similar to (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the downregulation of anti-apoptotic proteins such as Mcl-1, leading to increased apoptosis in tumor cells .
2. Antimicrobial Efficacy
Research has demonstrated that derivatives of this compound possess notable antibacterial properties. For instance, compounds with similar structural features showed inhibition rates between 58% and 66% against Candida albicans and Aspergillus niger, suggesting that the thiazole moiety is crucial for antimicrobial activity .
Structure-Activity Relationship (SAR)
The structure of (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile reveals that:
- The thiazole ring is essential for cytotoxic activity.
- The presence of halogen atoms (bromo and fluoro) enhances binding affinity to biological targets.
- Substituents on the phenyl rings can significantly influence overall activity.
Comparison with Similar Compounds
Halogenated Phenyl Substituents
- (2E)-3-(2,4-Dichlorophenyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (): Substituents: 2,4-Dichlorophenyl (electron-withdrawing) and 4-bromophenyl (moderate electron-withdrawing). Bromine offers steric bulk compared to chlorine. Molecular Weight: Higher (due to Br and Cl atoms) compared to the target compound.
- (E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile (): Substituents: 2-Fluoro-5-nitrophenyl (strong electron-withdrawing nitro group). Fluorine provides moderate electronegativity.
Target Compound :
Heteroaromatic and Electron-Rich Substituents
- (E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (): Substituents: Benzodioxole (electron-rich) and 3,4-dichlorophenyl.
- (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile (): Substituents: 4-Ethoxyphenyl (electron-donating). Impact: Ethoxy groups enhance solubility via polar interactions, contrasting with the target’s ethylphenyl group, which prioritizes hydrophobicity .
Thiazole Core Modifications
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | ~430 g/mol (estimated) | 406.7 g/mol | 389.4 g/mol |
| LogP (Predicted) | ~4.2 | ~5.0 | ~3.8 |
| Key Functional Groups | Br, F, CN, ethyl | Cl, Br, CN | NO₂, F, CN |
Q & A
Q. What synthetic strategies are employed for preparing (2E)-3-[(4-bromo-2-fluorophenyl)amino]prop-2-enenitrile derivatives?
Synthesis typically involves multi-step reactions, including:
- Condensation reactions : Reacting substituted benzaldehydes with nitrile-containing precursors (e.g., malononitrile) under basic conditions (e.g., KOH in ethanol) .
- Thiazole ring formation : Cyclization of thioamides with α-halo ketones, followed by functionalization of the thiazole core with bromo/fluoro-phenyl groups .
- Amino group introduction : Nucleophilic substitution or Buchwald–Hartwig amination to attach the (4-bromo-2-fluorophenyl)amino moiety .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Solvent | Reference |
|---|---|---|---|
| Aldehyde condensation | KOH, 0–50°C, stirring | Ethanol | |
| Thiazole cyclization | H2O/EtOH, reflux | Water/Ethanol |
Q. What analytical techniques are critical for structural validation?
- X-ray crystallography : Resolves stereochemistry and confirms E/Z configuration (e.g., SHELXL refinement) .
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm for bromo-fluorophenyl groups) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 456.02 for C20H15BrFN3S) .
Q. Key Data from Analogues :
| Compound Feature | NMR Shift (δ, ppm) | Crystallographic R-factor | Reference |
|---|---|---|---|
| Thiazole C-H | 7.2–7.5 (1H, s) | R1 = 0.043 | |
| Propenenitrile C≡N | 119.5 (13C) | – |
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Multi-method validation : Cross-validate NMR/IR data with X-ray structures (e.g., SHELXL refinement for bond-length discrepancies) .
- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to resolve electronic effects .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) influencing spectral data .
Case Study : A related thiazole derivative showed a 0.05 Å discrepancy in C-N bond lengths between XRD and DFT; this was attributed to crystal packing effects .
Q. How to design experiments to evaluate bioactivity and structure-activity relationships (SAR)?
- In vitro assays : Test antimicrobial activity using broth microdilution (e.g., MIC against S. aureus), referencing similar thiazole derivatives .
- SAR strategies : Modify substituents (e.g., replace 4-ethylphenyl with trifluoromethyl) to assess electronic effects on bioactivity .
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. Example Protocol :
| Assay Type | Conditions | Key Metrics | Reference |
|---|---|---|---|
| Antimicrobial | 96-well plate, 37°C, 24h incubation | MIC (µg/mL) |
Q. What computational methods elucidate electronic properties and reactivity?
- DFT studies : Optimize geometry at B3LYP/6-311+G(d,p) to compute frontier orbitals (HOMO-LUMO gap predicts charge transfer) .
- Molecular docking : Simulate binding modes with proteins (e.g., COX-2 for anti-inflammatory potential) using PyMol .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
Q. Key Findings for Analogues :
| Property | Value (eV) | Biological Relevance | Reference |
|---|---|---|---|
| HOMO-LUMO gap | 3.8–4.2 | Electrophilic reactivity |
Q. How to address challenges in crystallizing enenitrile derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
